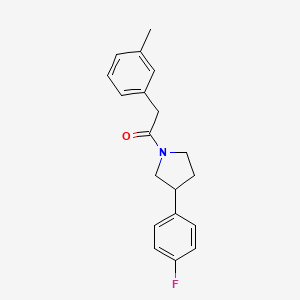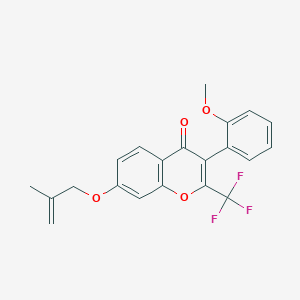
3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy, trifluoromethyl, and allyloxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: This step often involves the cyclization of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Allylation: The allyloxy group is introduced by reacting the chromen-4-one derivative with an allyl halide (such as allyl bromide) in the presence of a base like sodium hydride or potassium carbonate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under specific conditions, often involving a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate for oxidative cleavage.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Epoxides: From oxidation of the allyloxy group.
Dihydro derivatives: From reduction of the chromen-4-one core.
Substituted derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, chromen-4-one derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
Medicinally, compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The specific functional groups in this compound may enhance its activity and selectivity towards certain biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
作用机制
The mechanism of action of 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the methoxy and allyloxy groups may influence the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
3-(2-Methoxyphenyl)-4H-chromen-4-one: Lacks the trifluoromethyl and allyloxy groups, potentially resulting in different biological activity.
7-((2-Methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group, which may affect its solubility and reactivity.
3-(2-Methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the allyloxy group, which could influence its interaction with biological targets.
Uniqueness
The combination of methoxy, trifluoromethyl, and allyloxy groups in 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one makes it unique among chromen-4-one derivatives. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-(2-methoxyphenyl)-7-(2-methylprop-2-enoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O4/c1-12(2)11-27-13-8-9-15-17(10-13)28-20(21(22,23)24)18(19(15)25)14-6-4-5-7-16(14)26-3/h4-10H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQXISJHMFMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid](/img/structure/B2905639.png)
![2-Chloro-N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B2905641.png)
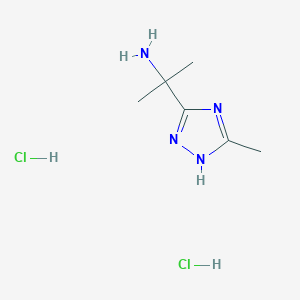
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2905644.png)

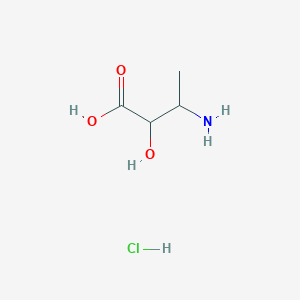
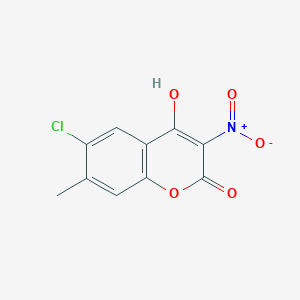
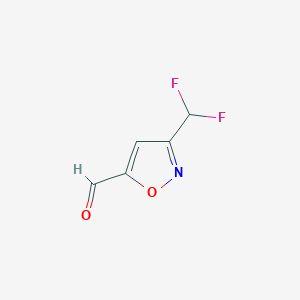
![tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2905651.png)
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)
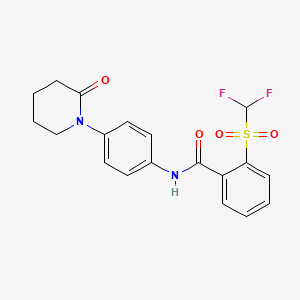
![Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate](/img/structure/B2905658.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)
